Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate
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Description
- Safety Information : Warning (GHS07); Hazard Statements: H315, H319, H335; Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Synthesis Analysis
The synthesis of this compound involves the Dimroth rearrangement, which is a process that leads to the isomerization of heterocycles. Specifically, it involves the relocation of two heteroatoms within heterocyclic systems or their substituents via ring opening and closure. The Dimroth rearrangement can be categorized into two types: Type I (relocation within condensed ring systems) and Type II (migration of heteroatoms in heterocyclic systems). The latter type is more common and includes the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines to 2-substituted aminopyrimidines using bases (amidine rearrangement) .
Molecular Structure Analysis
The molecular structure of Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate is characterized by the presence of an isothiazolo[4,5-d]pyrimidine core with an ethyl ester group at the 3-carboxylate position. The compound’s IUPAC name reflects its fused ring system and functional groups .
Chemical Reactions Analysis
The Dimroth rearrangement plays a crucial role in the synthesis of condensed pyrimidines, including this compound. It involves nucleophilic attack, electrocyclic ring opening, and ring closure. Factors such as aza-substitution, pH, electron-withdrawing groups, and thermodynamic stability influence the course of this rearrangement .
Safety and Hazards
Properties
IUPAC Name |
ethyl 7-oxo-6H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-2-14-8(13)5-4-6(15-11-5)7(12)10-3-9-4/h3H,2H2,1H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVLDMWKTTTWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC2=C1N=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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